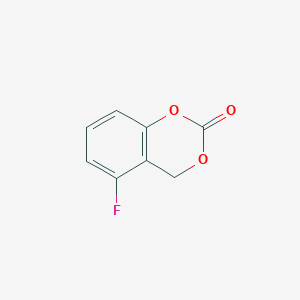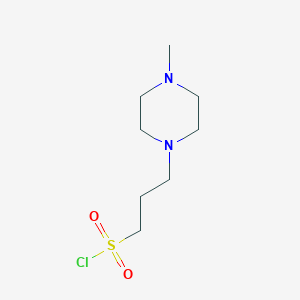![molecular formula C8H19ClSi B13217570 [2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)
[2-(Chloromethyl)butyl]trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Chloromethyl)butyl]trimethylsilane: is an organosilicon compound with the molecular formula C8H19ClSi . It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the production of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Chloromethyl)butyl]trimethylsilane typically involves the reaction of trimethylchlorosilane with 2-(chloromethyl)butyl lithium . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy . This method is efficient and allows for the large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [2-(Chloromethyl)butyl]trimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: It can be reduced to form silane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products:
Substitution: Formation of various substituted silanes.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of simpler silane compounds.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organosilicon compounds.
- Employed in the preparation of reagents such as trimethylsilylmethyl magnesium chloride , which is used in Peterson olefination reactions.
Biology:
- Utilized in the modification of biomolecules to improve their stability and reactivity.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry:
- Applied in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism by which [2-(Chloromethyl)butyl]trimethylsilane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The silicon-carbon bond in the compound is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved include the formation of silyl ethers , silanols , and other organosilicon derivatives.
Comparación Con Compuestos Similares
- Trimethylsilyl chloride
- Trimethylsilyl fluoride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
Comparison:
- Reactivity: [2-(Chloromethyl)butyl]trimethylsilane is more reactive than trimethylsilyl chloride due to the presence of the chloromethyl group, which makes it more susceptible to nucleophilic attack.
- Applications: While trimethylsilyl chloride is widely used in organic synthesis for the protection of hydroxyl groups, this compound is more specialized and used in the synthesis of complex organosilicon compounds.
- Stability: this compound is less stable than trimethylsilyl fluoride and bromide, making it more reactive and suitable for specific applications.
Propiedades
Fórmula molecular |
C8H19ClSi |
|---|---|
Peso molecular |
178.77 g/mol |
Nombre IUPAC |
2-(chloromethyl)butyl-trimethylsilane |
InChI |
InChI=1S/C8H19ClSi/c1-5-8(6-9)7-10(2,3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
ZFOVBHYRNVIAOS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C[Si](C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)


![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)


![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B13217520.png)







